molecular formula C23H14N4 B2478116 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile CAS No. 882223-42-9

2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile

Cat. No.: B2478116
CAS No.: 882223-42-9
M. Wt: 346.393
InChI Key: COJVGGQVZOQOIS-UHFFFAOYSA-N
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Description

2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a pyrazole ring, all connected through a methylene bridge to a malononitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated nitrile groups.

    Substitution: Substituted derivatives with new functional groups replacing the nitrile groups.

Scientific Research Applications

2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: A similar compound with a naphthalene and phenyl ring connected through a propenone bridge.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene ring and a triazole ring.

Uniqueness

2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is unique due to its combination of a pyrazole ring with a naphthalene and phenyl ring, connected through a methylene bridge to a malononitrile group. This unique structure provides distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4/c24-14-17(15-25)12-21-16-27(22-8-2-1-3-9-22)26-23(21)20-11-10-18-6-4-5-7-19(18)13-20/h1-13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVGGQVZOQOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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